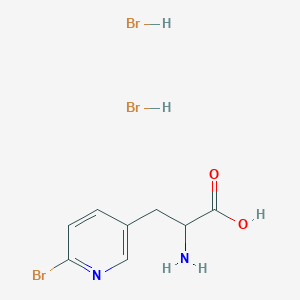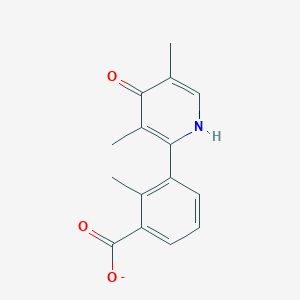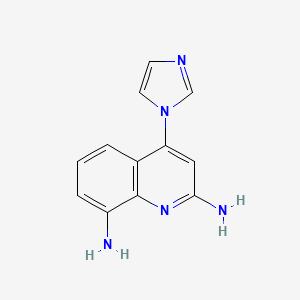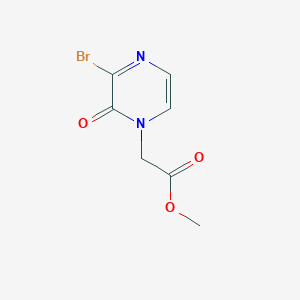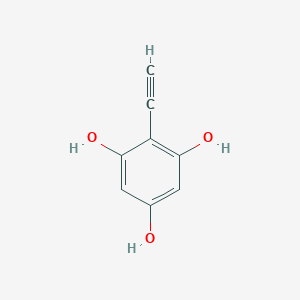
2-Ethynylbenzene-1,3,5-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethynylbenzene-1,3,5-triol is an organic compound with the molecular formula C8H6O3 It is a derivative of benzene, featuring three hydroxyl groups and an ethynyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynylbenzene-1,3,5-triol can be achieved through several methods. One common approach involves the Sonogashira coupling reaction, where 1,3,5-triethynylbenzene is reacted with substituted iodobenzenes under palladium-catalyzed conditions . This method offers high yields and short reaction times. Another method involves the use of arylalkynyl Grignard reagents with enol esters to produce 1,3,5-triols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Sonogashira coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Ethynylbenzene-1,3,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethynyl group can be reduced to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
2-Ethynylbenzene-1,3,5-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and resins
作用机制
The mechanism of action of 2-Ethynylbenzene-1,3,5-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
相似化合物的比较
Similar Compounds
Phloroglucinol (Benzene-1,3,5-triol): Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Pyrogallol (Benzene-1,2,3-triol): Has hydroxyl groups in different positions, leading to different chemical properties and reactivity.
Hydroxyquinol (Benzene-1,2,4-triol): Another isomer with distinct chemical behavior due to the position of hydroxyl groups.
属性
分子式 |
C8H6O3 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC 名称 |
2-ethynylbenzene-1,3,5-triol |
InChI |
InChI=1S/C8H6O3/c1-2-6-7(10)3-5(9)4-8(6)11/h1,3-4,9-11H |
InChI 键 |
ZQGCDRINHHNSRW-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C=C(C=C1O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetic acid, [(phenylmethyl)imino]-, ethyl ester](/img/structure/B15223944.png)
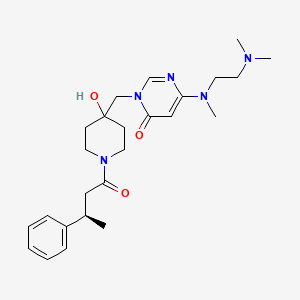
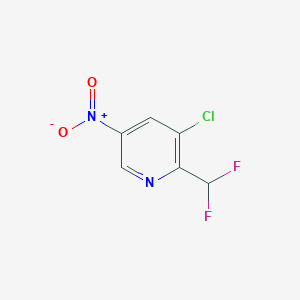
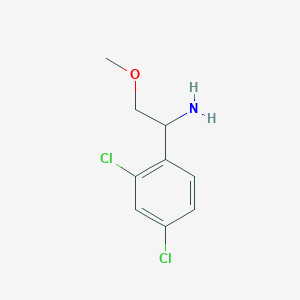
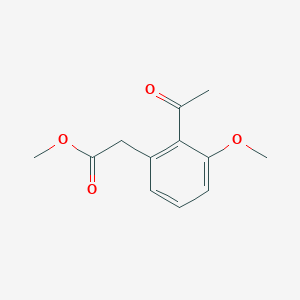


![4-Fluoro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B15223988.png)
